molecular formula C15H11BrO B8540665 Dibenz[b,f]oxepin, 10-(bromomethyl)-

Dibenz[b,f]oxepin, 10-(bromomethyl)-

Numéro de catalogue: B8540665
Poids moléculaire: 287.15 g/mol
Clé InChI: IFQBLANSMGYKTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dibenz[b,f]oxepin, 10-(bromomethyl)- is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenz[b,f]oxepin, 10-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenz[b,f]oxepin, 10-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dibenz[b,f]oxepin derivatives have shown a diverse range of biological activities:

  • Antidepressant and Antipsychotic Properties : Research indicates that dibenz[b,f]oxepine derivatives exhibit significant activity at dopamine receptors, particularly the D-4 receptor. Some compounds in this class have been found to be more effective than established antipsychotics like clozapine, indicating their potential as novel therapeutic agents for psychiatric disorders .
  • Anti-inflammatory Effects : Certain dibenz[b,f]oxepine imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting TNF-alpha secretion. This suggests their potential use in treating inflammatory diseases .
  • Anticancer Activity : Some dibenz[b,f]oxepine derivatives have been identified as effective inhibitors of breast cancer cell proliferation. Their mechanism involves interaction with specific cellular pathways that regulate cell growth and apoptosis .
  • Anthelmintic Properties : Recent studies have evaluated dibenz[b,e]oxepin derivatives for their anthelmintic activity using Caenorhabditis elegans as a model organism. Compounds from this class were shown to significantly reduce mobility in these nematodes, indicating potential applications in parasitic disease treatment .

Synthetic Methodologies

The synthesis of dibenz[b,f]oxepin derivatives has evolved significantly, allowing for the creation of various analogs with tailored biological properties:

  • Direct Synthesis Techniques : A novel method utilizing iron(II) as a catalyst has been developed for the efficient synthesis of dibenzo[b,e]oxepinones. This approach allows for high yields and regioselectivity, making it suitable for generating libraries of compounds for biological evaluation .
  • Modular Synthesis Approaches : The construction of dibenz[b,f]oxepine skeletons has been streamlined through modular synthesis techniques that facilitate the incorporation of diverse functional groups. This versatility enhances the ability to explore structure-activity relationships systematically .

Therapeutic Potentials

The therapeutic applications of dibenz[b,f]oxepin derivatives extend across various medical fields:

Therapeutic Area Application Mechanism/Effect
Psychiatric DisordersAntidepressants and antipsychoticsDopamine receptor modulation
Inflammatory DiseasesAnti-inflammatory agentsTNF-alpha inhibition
Cancer TreatmentAnticancer agentsInhibition of cell proliferation
Parasitic InfectionsAnthelminticsDisruption of nematode mobility
Neurodegenerative DiseasesPotential treatments for Alzheimer's and Parkinson's diseasesNeuroprotective effects

Case Studies

Several studies highlight the efficacy and versatility of dibenz[b,f]oxepin derivatives:

  • A study demonstrated that a specific dibenz[b,f]oxepin derivative had a significant inhibitory effect on the proliferation of MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity .
  • Another investigation into the anthelmintic effects revealed that a synthesized dibenzo[b,e]oxepin derivative caused paralysis in C. elegans at concentrations comparable to established anthelmintics, showcasing its potential as a new treatment option for helminthic infections .

Propriétés

Formule moléculaire

C15H11BrO

Poids moléculaire

287.15 g/mol

Nom IUPAC

5-(bromomethyl)benzo[b][1]benzoxepine

InChI

InChI=1S/C15H11BrO/c16-10-12-9-11-5-1-3-7-14(11)17-15-8-4-2-6-13(12)15/h1-9H,10H2

Clé InChI

IFQBLANSMGYKTH-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3O2)CBr

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.